N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHYL-4,9-DIOXO-4H,9H-NAPHTHO[2,3-B]FURAN-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines elements of cyclohexene, naphthofuran, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHYL-4,9-DIOXO-4H,9H-NAPHTHO[2,3-B]FURAN-3-CARBOXAMIDE typically involves multi-step organic reactions The process begins with the preparation of the cyclohexene derivative, followed by its coupling with a naphthofuran intermediate
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHYL-4,9-DIOXO-4H,9H-NAPHTHO[2,3-B]FURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxamide group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHYL-4,9-DIOXO-4H,9H-NAPHTHO[2,3-B]FURAN-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism of action of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHYL-4,9-DIOXO-4H,9H-NAPHTHO[2,3-B]FURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Naphthofuran derivatives: Compounds with similar naphthofuran structures but different substituents.
Cyclohexene derivatives: Compounds with cyclohexene rings and varying functional groups.
Carboxamide derivatives: Compounds with carboxamide groups attached to different aromatic or aliphatic backbones.
Uniqueness
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-METHYL-4,9-DIOXO-4H,9H-NAPHTHO[2,3-B]FURAN-3-CARBOXAMIDE is unique due to its combination of cyclohexene, naphthofuran, and carboxamide moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H21NO4 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide |
InChI |
InChI=1S/C22H21NO4/c1-13-17(22(26)23-12-11-14-7-3-2-4-8-14)18-19(24)15-9-5-6-10-16(15)20(25)21(18)27-13/h5-7,9-10H,2-4,8,11-12H2,1H3,(H,23,26) |
InChI Key |
VQLWYOCKIRPLEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)NCCC4=CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.